molecular formula C13H20N4O2S B14083956 7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione

7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14083956
M. Wt: 296.39 g/mol
InChI Key: ZNOCWWAWDUABMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of 3-methylxanthine with heptyl bromide, followed by thiolation with a suitable thiol reagent. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

Scientific Research Applications

7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is not well-understood. its structural similarity to purine bases suggests it may interact with nucleic acids or enzymes involved in nucleotide metabolism. The sulfanyl group could also confer unique reactivity, potentially affecting redox processes or protein interactions .

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

7-heptyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

InChI

InChI=1S/C13H20N4O2S/c1-3-4-5-6-7-8-17-9-10(14-13(17)20)16(2)12(19)15-11(9)18/h3-8H2,1-2H3,(H,14,20)(H,15,18,19)

InChI Key

ZNOCWWAWDUABMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.